3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Overview
Description
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde is a heterocyclic compound that features an indole core fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylindole with a suitable aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: A simpler indole derivative with similar reactivity but lacking the fused pyrimidine ring.
1,2,3,4-Tetrahydropyrimidine: A compound with a similar pyrimidine ring but without the indole core.
Indole-3-carbaldehyde: An indole derivative with an aldehyde group but without the fused pyrimidine ring.
Uniqueness
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the indole and pyrimidine rings enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-6-14-13-11(8-16)10-4-2-3-5-12(10)15(13)7-9/h2-5,8-9,14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYBLDLVVPQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C3=CC=CC=C3N2C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517472 | |
Record name | 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86966-66-7 | |
Record name | 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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